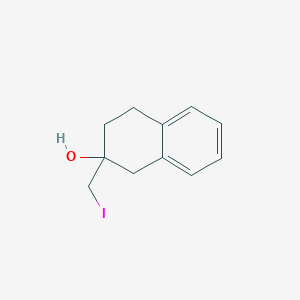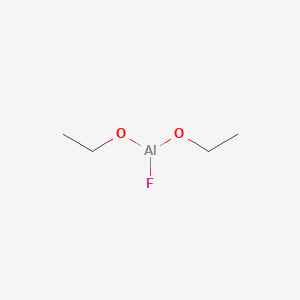
Aluminium fluoride ethoxide (1/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium fluoride ethoxide (1/1/2) is a unique organometallic compound that combines aluminium, fluoride, and ethoxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium fluoride ethoxide (1/1/2) can be synthesized through several methods. One common approach involves the reaction of aluminium ethoxide with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the proper stoichiometry and to avoid the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of aluminium fluoride ethoxide often involves large-scale reactions using aluminium metal, ethanol, and hydrogen fluoride. The process requires careful handling of reagents and precise control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Aluminium fluoride ethoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminium metal and other reduced species.
Substitution: The ethoxide groups can be substituted with other alkoxide groups or different ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or peroxides.
Reduction: Common reducing agents include hydrogen gas or metal hydrides.
Substitution: Reagents such as alkyl halides or other alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Aluminium oxide and fluorinated by-products.
Reduction: Aluminium metal and ethoxide derivatives.
Substitution: New alkoxide compounds with varying properties.
Scientific Research Applications
Aluminium fluoride ethoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aluminium-based materials and catalysts.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and imaging agents.
Industry: It is employed in the production of high-purity aluminium and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which aluminium fluoride ethoxide exerts its effects involves the interaction of its fluoride and ethoxide groups with target molecules. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis and in the activation of specific substrates in organic synthesis .
Comparison with Similar Compounds
Aluminium ethoxide: Similar in structure but lacks the fluoride component.
Aluminium fluoride: Contains fluoride but lacks the ethoxide groups.
Aluminium isopropoxide: Another aluminium alkoxide with different alkyl groups.
Uniqueness: Aluminium fluoride ethoxide (1/1/2) is unique due to the presence of both fluoride and ethoxide groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for both research and industrial purposes .
Properties
CAS No. |
106770-97-2 |
|---|---|
Molecular Formula |
C4H10AlFO2 |
Molecular Weight |
136.10 g/mol |
IUPAC Name |
diethoxy(fluoro)alumane |
InChI |
InChI=1S/2C2H5O.Al.FH/c2*1-2-3;;/h2*2H2,1H3;;1H/q2*-1;+3;/p-1 |
InChI Key |
JBOAKASBZOQMOS-UHFFFAOYSA-M |
Canonical SMILES |
CCO[Al](OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


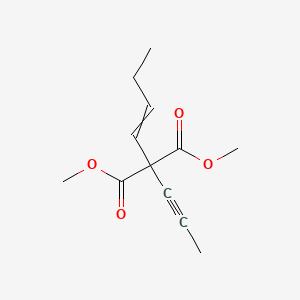
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)

![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
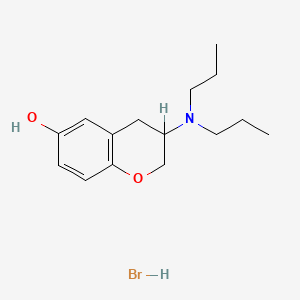
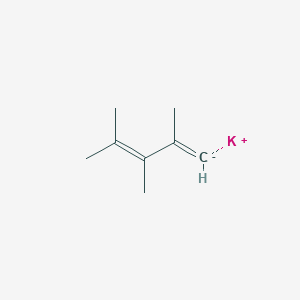
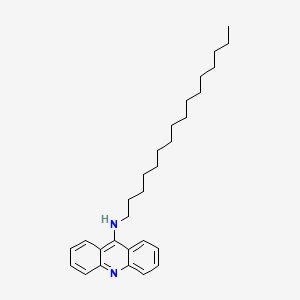
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
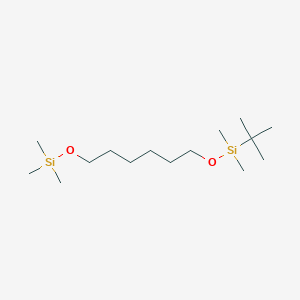
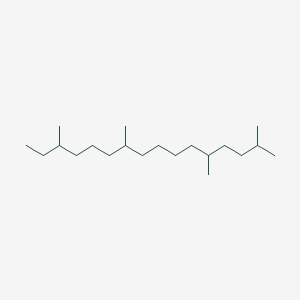
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
